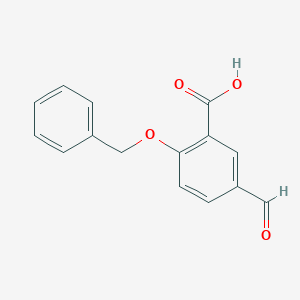

2-(Benzyloxy)-5-formylbenzoic acid

概要

説明

2-(Benzyloxy)-5-formylbenzoic acid is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoic acid, featuring a benzyloxy group at the 2-position and a formyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-formylbenzoic acid typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of 2-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.

Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzyloxybenzoic acid is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

化学反応の分析

Types of Reactions

2-(Benzyloxy)-5-formylbenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(Benzyloxy)-5-carboxybenzoic acid.

Reduction: 2-(Benzyloxy)-5-hydroxymethylbenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : 2-(benzyloxy)-5-formylbenzoic acid

- Molecular Formula : C15H12O4

- CAS Number : 169209-25-0

- Molecular Weight : 256.26 g/mol

The structure of this compound features a benzyloxy group attached to a formyl-substituted benzoic acid, which contributes to its reactivity and biological activity.

Pharmaceutical Building Block

This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. It is utilized in the development of:

- Antifungal Agents : Research indicates that derivatives of this compound can be synthesized to create antifungal agents effective against pathogens like Candida albicans and Aspergillus species. These derivatives target the cell wall synthesis of fungi, leading to cell lysis and death .

- Monoamine Oxidase Inhibitors (MAOIs) : The compound has been incorporated into the design of chalcone derivatives that exhibit potent inhibition of human monoamine oxidases (hMAOs), particularly hMAO-B, which is relevant for treating neurodegenerative diseases such as Parkinson's disease .

Antifungal Activity

A notable study demonstrated that derivatives of this compound showed significant antifungal activity. These compounds were effective in vitro against various fungal strains, suggesting potential for clinical use in treating fungal infections .

Inhibition of Monoamine Oxidases

The benzyloxy pharmacophore present in this compound enhances the inhibitory action against hMAO-B, making it a candidate for further development in treating mood disorders and neurodegenerative conditions. Compounds derived from it displayed IC50 values as low as 0.067 μM, indicating strong potency .

Case Study: Antifungal Efficacy

In a controlled study, several derivatives of this compound were tested for their antifungal properties. The results indicated that certain modifications to the molecular structure significantly increased antifungal potency, with some compounds achieving complete inhibition at low concentrations.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 0.5 µg/mL |

| Compound B | Aspergillus fumigatus | 1 µg/mL |

Case Study: MAO-B Inhibition

Research focusing on the inhibitory effects of benzyloxy-substituted chalcones revealed that compounds derived from this compound not only inhibited hMAO-B effectively but also demonstrated favorable pharmacokinetic properties, such as high CNS permeability.

| Compound | hMAO-B IC50 (µM) | Selectivity Index |

|---|---|---|

| B10 | 0.067 | 504.791 |

| B15 | 0.12 | 287.600 |

作用機序

The mechanism of action of 2-(Benzyloxy)-5-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

類似化合物との比較

Similar Compounds

2-(Benzyloxy)benzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.

5-Formylsalicylic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.

Uniqueness

2-(Benzyloxy)-5-formylbenzoic acid is unique due to the presence of both the benzyloxy and formyl groups, which confer distinct chemical properties and reactivity patterns. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

生物活性

2-(Benzyloxy)-5-formylbenzoic acid, with the CAS number 169209-25-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data on its mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

This compound is characterized by a benzyloxy group attached to a benzoic acid structure with a formyl group at the 5-position. The chemical formula is CHO, and it has distinct physical properties that influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit notable antimicrobial properties. A study evaluating various benzoic acid derivatives highlighted that compounds similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating efficacy in inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | E. coli, S. aureus |

| 3-chloro-4-methoxybenzoic acid | 16 | S. epidermidis |

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies. In one study, the compound was evaluated for its ability to induce apoptosis in cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The results indicated a dose-dependent increase in apoptotic markers, suggesting that the compound may serve as a lead for developing novel anticancer agents.

The mechanism of action for this compound appears to involve modulation of key cellular pathways:

- Inhibition of Protein Degradation Systems : Similar compounds have been shown to enhance the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and regulating apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Study 1: Antibacterial Evaluation

A study conducted on various benzoic acid derivatives included this compound, revealing its antibacterial activity against several strains. The research utilized both broth dilution methods for MIC determination and plating methods for minimum bactericidal concentration (MBC) assessments.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving normal human foreskin fibroblasts and cancer cell lines, the compound demonstrated low toxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.

Safety Profile

Safety data sheets indicate that while this compound is generally regarded as safe for laboratory use, further toxicological studies are necessary to fully understand its safety in clinical settings. Adverse effects have not been prominently reported in existing literature; however, caution is advised during handling due to potential irritative properties.

特性

IUPAC Name |

5-formyl-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVXHXKTPOQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359555 | |

| Record name | 2-(benzyloxy)-5-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169209-25-0 | |

| Record name | 2-(benzyloxy)-5-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。